molecular formula C12H15N3OS B1526408 N-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanamine CAS No. 1184152-35-9

N-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanamine

Cat. No. B1526408
CAS RN: 1184152-35-9
M. Wt: 249.33 g/mol
InChI Key: NBNKZAQLOQWOOR-UHFFFAOYSA-N
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Description

“N-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanamine” is a chemical compound with the CAS Number: 1184152-35-9 . It has a molecular weight of 249.34 .


Molecular Structure Analysis

The molecular formula of this compound is C12H15N3OS . The InChI Code is 1S/C12H15N3OS/c1-2-4-10(3-1)13-7-11-14-12(15-16-11)9-5-6-17-8-9/h5-6,8,10,13H,1-4,7H2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 249.33 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved data.

Scientific Research Applications

Anti-inflammatory Applications

Research on substituted 1,3,4-oxadiazoles has shown anti-inflammatory activity, indicating potential therapeutic applications for compounds with similar structures. These compounds were evaluated using the Carrageenan-induced edema test in rat paw, showing significant anti-inflammatory effects. The study highlights the therapeutic potential of these compounds in treating inflammatory conditions without correlating their activity to protein denaturation inhibition, which suggests a specific action mechanism worth further investigation (Nargund, Reddy, & Hariprasad, 1994).

Antiepileptic Applications

Another research area has explored novel limonene and citral-based 2,5-disubstituted-1,3,4-oxadiazoles for antiepileptic activity. The structural design of these compounds meets the essential requirements for anticonvulsant activity, demonstrating significant potential in the treatment of epilepsy through various models like maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) induced seizures. This work also attempts to establish structure-activity relationships among the synthesized compounds (Rajak et al., 2013).

Anticancer Applications

The synthesis of new N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives has revealed their potential as lipoxygenase inhibitors. Given the role of lipoxygenase in cancer progression, these findings may provide a basis for developing novel anticancer agents targeting enzyme pathways involved in cancer cell proliferation and survival (Aziz‐ur‐Rehman et al., 2016).

Antifungal Applications

A novel series of 2-[(2-arylthiazol-4-yl)methyl]-5-(alkyl/alkylnitrile thio)-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antifungal activities. These compounds have shown moderate to good efficacy against various fungal strains, suggesting their potential as antifungal agents. The development of these compounds could contribute to addressing the need for new antifungal therapies, especially in the face of rising drug resistance (Shelke, Mhaske, Kasam, & Bobade, 2014).

properties

IUPAC Name

N-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-2-4-10(3-1)13-7-11-14-12(15-16-11)9-5-6-17-8-9/h5-6,8,10,13H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNKZAQLOQWOOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=NC(=NO2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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